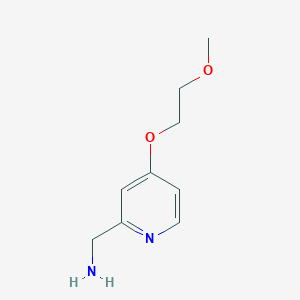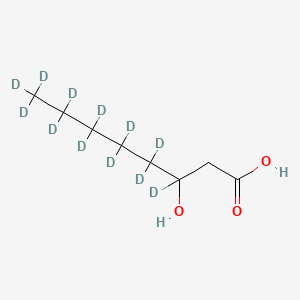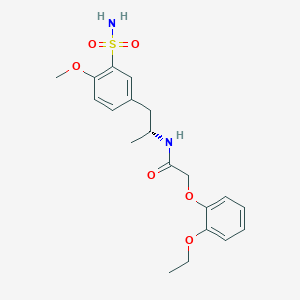
(4-(2-Methoxyethoxy)pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-methoxyethoxy)pyridin-2-yl]methanamine is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a derivative of pyridine, featuring a methoxyethoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-methoxyethoxy)pyridin-2-yl]methanamine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the methoxyethoxy group. One common method involves the use of 2-chloropyridine as a starting material, which undergoes nucleophilic substitution with 2-methoxyethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with formaldehyde and ammonia to yield the final product .
Industrial Production Methods
Industrial production of [4-(2-methoxyethoxy)pyridin-2-yl]methanamine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[4-(2-methoxyethoxy)pyridin-2-yl]methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are often used.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
[4-(2-methoxyethoxy)pyridin-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2-methoxyethoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ylmethanamine: Lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.
4-(2-Hydroxyethoxy)pyridin-2-ylmethanamine: Similar structure but with a hydroxyethoxy group instead of methoxyethoxy.
Uniqueness
The presence of the methoxyethoxy group in [4-(2-methoxyethoxy)pyridin-2-yl]methanamine imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
[4-(2-methoxyethoxy)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C9H14N2O2/c1-12-4-5-13-9-2-3-11-8(6-9)7-10/h2-3,6H,4-5,7,10H2,1H3 |
InChI Key |
OHQRDUIWOLUCOD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=NC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)





![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)

![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)

![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)

